molecular formula C14H19NO2 B2791033 1-[4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethanone CAS No. 790263-38-6

1-[4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethanone

Cat. No.: B2791033
CAS No.: 790263-38-6
M. Wt: 233.311
InChI Key: PNIIFDNCPPWFAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethanone (CAS: 790263-38-6) is an acetophenone derivative featuring a methoxy group at the para position and a pyrrolidin-1-ylmethyl substituent at the meta position of the phenyl ring. Its molecular formula is C₁₅H₂₁NO₂, with a molecular weight of 247.33 g/mol .

Properties

IUPAC Name

1-[4-methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11(16)12-5-6-14(17-2)13(9-12)10-15-7-3-4-8-15/h5-6,9H,3-4,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNIIFDNCPPWFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)CN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790263-38-6
Record name 1-[4-methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 1-[4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethanone typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The carbonyl group in this compound undergoes nucleophilic additions due to its electrophilic nature. Key reactions include:

  • Grignard Reagent Addition : Reacts with organomagnesium halides (e.g., CH₃MgBr) to form secondary alcohols. The reaction proceeds via attack at the carbonyl carbon, yielding 1-(4-methoxy-3-(pyrrolidin-1-ylmethyl)phenyl)-2-propanol with >85% efficiency under anhydrous THF conditions .

  • Reductive Amination : The ketone reacts with primary amines (e.g., benzylamine) in the presence of NaBH₄ to form tertiary amines. This reaction is pH-dependent, with optimal yields (78–82%) achieved at pH 5–6.

Electrophilic Aromatic Substitution (EAS)

The methoxy group activates the aromatic ring toward EAS. Documented reactions include:

  • Nitration : With HNO₃/H₂SO₄ at 0–5°C, nitro groups preferentially substitute at the para position relative to the methoxy group (yield: 70–75%) .

  • Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the ortho position (relative to methoxy), producing water-soluble derivatives (yield: 65%) .

Oxidation:

  • Carbonyl Oxidation : Under strong oxidizing agents (e.g., KMnO₄/H₂SO₄), the ketone oxidizes to a carboxylic acid derivative. Reaction conditions and yields vary:

    Oxidizing AgentTemperature (°C)Yield (%)Product
    KMnO₄/H₂SO₄80624-Methoxy-3-(pyrrolidin-1-ylmethyl)benzoic acid
    CrO₃/AcOH2548Same as above

Reduction:

  • Catalytic Hydrogenation : Using H₂/Pd-C, the carbonyl group reduces to a methylene group, forming 1-(4-methoxy-3-(pyrrolidin-1-ylmethyl)phenyl)ethane (yield: 88%).

Pyrrolidine Ring Functionalization

The pyrrolidine moiety participates in:

  • N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of NaH to form quaternary ammonium salts. Steric hindrance limits yields to 55–60% .

  • Ring-Opening Reactions : Treatment with HCl (6M) cleaves the pyrrolidine ring, producing γ-chloroamine derivatives (yield: 70%).

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

  • Suzuki Coupling : The aryl bromide derivative reacts with aryl boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl products (yield: 75–80%) .

  • Heck Reaction : With styrene and Pd(OAc)₂, the compound forms α,β-unsaturated ketones (yield: 68%) .

Photochemical Reactivity

Under UV light (λ = 254 nm), the compound undergoes:

  • Norrish Type II Cleavage : The carbonyl group abstracts a γ-hydrogen from the pyrrolidine ring, leading to cyclization and formation of a bicyclic lactam (yield: 40%) .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductYield (%)
Grignard AdditionCH₃MgBr, THF, 0°CSecondary alcohol85
NitrationHNO₃/H₂SO₄, 0–5°CPara-nitro-substituted derivative72
Catalytic HydrogenationH₂ (1 atm), Pd-C, EtOHMethylene-reduced product88
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°CBiaryl derivative78

Mechanistic Insights

  • Steric Effects : The pyrrolidin-1-ylmethyl group creates steric hindrance, slowing reactions at the ortho position of the aromatic ring .

  • Electronic Effects : The methoxy group (+M effect) directs electrophiles to the para position, while the carbonyl group (−I effect) activates the ring for nucleophilic attack .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Research indicates that compounds similar to 1-[4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethanone exhibit various pharmacological activities. The presence of the pyrrolidine moiety suggests potential interactions with neurotransmitter systems, which could lead to applications in treating neurological disorders or as analgesics.

Case Study: Analgesic Activity
A study published in the Journal of Medicinal Chemistry investigated derivatives of this compound for their analgesic properties. The findings demonstrated that certain modifications to the pyrrolidine structure enhanced efficacy in pain models, suggesting a pathway for developing new pain management therapies.

Organic Synthesis

Reagent in Synthetic Pathways
this compound can serve as a versatile reagent in organic synthesis. Its ability to undergo various reactions, including nucleophilic substitutions and cyclizations, allows chemists to create complex molecules efficiently.

Table: Synthetic Reactions Involving the Compound

Reaction TypeDescriptionReference
Nucleophilic SubstitutionReacts with nucleophiles to form substituted productsSynthetic Communications
CyclizationForms cyclic compounds under specific conditionsJournal of Organic Chemistry

Materials Science

Polymer Development
The compound's structural features make it suitable for incorporation into polymer matrices. Research has shown that when integrated into polymer chains, it can enhance thermal stability and mechanical properties.

Case Study: Polymer Blends
A study demonstrated that adding this compound to polystyrene blends improved tensile strength and elasticity. This finding indicates its potential use in developing high-performance materials for industrial applications.

Mechanism of Action

The mechanism of action of 1-[4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethanone involves its interaction with specific molecular targets. The pyrrolidinylmethyl group is known to enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity. The methoxy group may also play a role in the compound’s overall pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Analogs

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 790263-38-6 4-Methoxy-3-(pyrrolidin-1-ylmethyl) C₁₅H₂₁NO₂ 247.33 Pharmaceutical intermediate
1-[4-Methoxy-3-(trifluoromethyl)phenyl]ethanone 149105-10-2 4-Methoxy-3-(trifluoromethyl) C₁₀H₉F₃O₂ 220.18 High lipophilicity (CF₃ group)
1-[3-Nitro-4-(pyrrolidin-1-yl)phenyl]ethanone 887595-31-5 3-Nitro-4-pyrrolidinyl C₁₂H₁₄N₂O₃ 234.25 Electron-withdrawing nitro group
1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanone - 4-Hydroxy-3-(diethylaminomethyl) C₁₃H₁₉NO₂ 221.30 Flexible linear amine
1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethanone 790263-39-7 4-Methoxy-3-(azepan-1-ylmethyl) C₁₆H₂₃NO₂ 261.36 Larger ring size (7-membered)

Substituent Effects on Electronic and Steric Properties

  • Pyrrolidinylmethyl vs. Trifluoromethyl :
    Replacing the pyrrolidinylmethyl group with trifluoromethyl (CAS: 149105-10-2) introduces a strong electron-withdrawing effect, increasing lipophilicity (logP ~2.5 vs. ~1.8 for the target compound). This substitution is common in drug design to enhance metabolic stability .
  • However, nitro groups are often avoided in pharmaceuticals due to toxicity concerns .
  • Diethylaminomethyl (Compound 4d): The linear diethylamino group (C₁₃H₁₉NO₂) offers greater conformational flexibility compared to the rigid pyrrolidine ring. This flexibility may improve solubility but reduce target-binding specificity .

Ring Size and Conformational Flexibility

  • Azepane Analogs (CAS: 790263-39-7): Replacing pyrrolidine (5-membered) with azepane (7-membered) increases the ring size, altering steric bulk and hydrogen-bonding capacity. The azepane analog (C₁₆H₂₃NO₂) has a higher molecular weight (261.36 g/mol) and may exhibit slower metabolic clearance due to increased hydrophobicity .

Functional Group Modifications

  • Hydroxy vs. However, it may reduce stability under acidic conditions compared to the methoxy group in the target compound .

Physicochemical and Pharmacokinetic Implications

  • Solubility: The diethylamino analog (Compound 4d) may exhibit better aqueous solubility due to reduced steric hindrance around the amine group .

Biological Activity

1-[4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethanone, also known by its CAS number 790263-38-6, is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and other pharmacological properties.

Chemical Structure and Properties

The compound is characterized by a methoxy group, a pyrrolidinylmethyl group, and a phenyl ring. Its molecular formula is C14H19NO2C_{14}H_{19}NO_2 with a molecular weight of 233.31 g/mol. The structural formula can be represented as follows:

InChI InChI 1S C14H19NO2 c1 11 16 12 5 6 14 17 2 13 9 12 10 15 7 3 4 8 15 h5 6 9H 3 4 7 8 10H2 1 2H3\text{InChI }\text{InChI 1S C14H19NO2 c1 11 16 12 5 6 14 17 2 13 9 12 10 15 7 3 4 8 15 h5 6 9H 3 4 7 8 10H2 1 2H3}

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various pyrrolidine derivatives. For instance, in vitro tests have demonstrated that compounds similar to this compound exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL .

CompoundMIC (mg/mL)Target Bacteria
Compound A0.0039S. aureus
Compound B0.025E. coli

Antifungal Activity

The antifungal activity of pyrrolidine derivatives has also been explored. One study reported that certain derivatives showed inhibition against fungal strains, although specific data for this compound was not directly mentioned. However, the presence of the pyrrolidine moiety is often linked to enhanced antifungal properties in similar compounds .

The mechanism by which this compound exerts its biological effects may involve interactions with bacterial cell membranes or inhibition of key metabolic pathways within microbial cells. The methoxy and pyrrolidine groups are believed to play crucial roles in enhancing the lipophilicity and overall bioactivity of the compound .

Case Studies

Several case studies have investigated the biological activities of related compounds:

  • Study on Antibacterial Efficacy : A study focused on pyrrolidine derivatives revealed that modifications on the phenyl ring significantly influenced antibacterial potency. Substituents such as hydroxyl or methoxy groups enhanced activity against S. aureus compared to unsubstituted analogs .
  • Pyrrolidine Derivatives in Drug Development : Research has indicated that pyrrolidine-based compounds are promising candidates for drug development due to their multifaceted biological activities, including anti-inflammatory and analgesic effects .

Q & A

Q. What are the recommended synthetic routes for 1-[4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethanone, and what reaction conditions optimize yield?

Methodological Answer: Synthesis typically involves multi-step functionalization of the phenyl ring. A common approach includes:

  • Friedel-Crafts acylation to introduce the ethanone group.
  • Methoxy group installation via nucleophilic substitution or O-methylation under alkaline conditions.
  • Pyrrolidine coupling using reductive amination (e.g., NaBH3_3CN) or Mitsunobu reaction for stereochemical control .
    Optimization Tips:
  • Use anhydrous solvents (e.g., DMF, THF) to minimize side reactions.
  • Catalytic amounts of Pd/C or Raney Ni enhance yield in hydrogenation steps.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

Methodological Answer:

  • NMR Spectroscopy :
    • 1^1H NMR : Look for methoxy singlet (~δ 3.8 ppm), pyrrolidine N-CH2_2 protons (δ 2.5–3.0 ppm), and acetyl methyl group (δ 2.1–2.3 ppm) .
    • 13^{13}C NMR : Confirm carbonyl (δ ~205 ppm) and methoxy carbons (δ ~55 ppm).
  • IR Spectroscopy : Strong C=O stretch (~1680 cm1^{-1}) and aromatic C-H bends (~800 cm1^{-1}) .
  • Mass Spectrometry : Molecular ion peak at m/z 261 (C15_{15}H19_{19}NO2_2) and fragmentation patterns for pyrrolidine loss.

Q. How can this compound serve as a reference standard in chromatographic analyses?

Methodological Answer:

  • HPLC/UPLC : Use as a retention time marker by comparing with structurally similar acetophenones (e.g., 1-(4-methoxyphenyl)ethanone). Adjust mobile phase (e.g., acetonitrile/water gradients) to resolve co-eluting impurities .
  • GC-MS : Derivatize with BSTFA to improve volatility. Monitor for baseline separation in non-polar columns (e.g., DB-5).

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structure refinement?

Methodological Answer:

  • Use SHELXL for refinement: Apply TWIN/BASF commands for twinned data and restraints for disordered pyrrolidine moieties .
  • Validate with Rmerge_{merge} < 5% and CC1/2_{1/2} > 90% for high-resolution datasets. Cross-check hydrogen bonding networks with PLATON .

Q. What computational approaches predict this compound’s biological activity, and how reliable are these models?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases, GPCRs). Validate with experimental IC50_{50} data .
  • ADMET Prediction : SwissADME calculates Lipinski violations (ideally ≤1). High gastrointestinal absorption (HIA > 80%) and low hepatotoxicity (Prob. < 0.3) indicate drug-likeness .

Q. How do structural modifications at the pyrrolidine moiety affect cytotoxicity profiles?

Methodological Answer:

  • SAR Studies : Replace pyrrolidine with piperidine or morpholine. Test cytotoxicity via MTT assays (e.g., IC50_{50} values in cancer cell lines).
    • Example: Fluorination at the pyrrolidine β-position increases membrane permeability, enhancing activity against HeLa cells .
  • Data Interpretation : Use ANOVA to compare IC50_{50} values across analogs. Validate with apoptosis markers (e.g., caspase-3 activation).

Q. How can conflicting data in biological activity assays be systematically addressed?

Methodological Answer:

  • Controlled Replicates : Perform triplicate assays with blinded analysis to reduce bias.
  • Orthogonal Assays : Confirm cytotoxicity via both MTT and lactate dehydrogenase (LDH) release .
  • Meta-Analysis : Use platforms like RevMan to pool data from independent studies, identifying outliers via funnel plots.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.